molecular formula C20H20N4O5 B2567626 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351616-15-3

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2567626
CAS No.: 1351616-15-3
M. Wt: 396.403
InChI Key: USTVANHZDVZYFM-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the azetidine ring with a pyridin-2-ylmethyl halide in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the oxadiazole compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound may be used in the development of new materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-thiadiazole oxalate: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-triazole oxalate: Similar structure but contains an additional nitrogen atom in the ring.

Uniqueness

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific research applications.

Biological Activity

3-Benzyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1351616-15-3) is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20_{20}H20_{20}N4_4O5_5, with a molecular weight of 396.4 g/mol. It features a unique structure that combines an oxadiazole ring with azetidine and pyridine moieties, which are known to influence its biological activity.

PropertyValue
CAS Number1351616-15-3
Molecular FormulaC20_{20}H20_{20}N4_4O5_5
Molecular Weight396.4 g/mol

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied. These compounds exhibit a range of pharmacological effects including:

  • Anticancer Activity : 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. They are believed to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antimicrobial Properties : Several derivatives demonstrate antibacterial and antifungal activities due to their ability to disrupt microbial cell function .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid synthesis and cellular proliferation.
  • Receptor Interaction : It potentially interacts with various receptors in the body, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Modulation : By affecting oxidative stress pathways, it may contribute to cytoprotection or promote apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy:

Study 1: Anticancer Properties

A study demonstrated that various 1,3,4-oxadiazole derivatives exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of HDACs and induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

Research indicates that certain oxadiazole derivatives possess significant antibacterial activity against Gram-positive bacteria. The structural modifications in the oxadiazole ring enhance their interaction with bacterial cell membranes .

Study 3: Anti-inflammatory Effects

A series of oxadiazole compounds were synthesized and tested for their ability to inhibit COX enzymes. The results showed that some derivatives selectively inhibited COX-2 over COX-1, suggesting a potential for developing anti-inflammatory drugs with fewer side effects .

Properties

IUPAC Name

3-benzyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O.C2H2O4/c1-2-6-14(7-3-1)10-17-20-18(23-21-17)15-11-22(12-15)13-16-8-4-5-9-19-16;3-1(4)2(5)6/h1-9,15H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVANHZDVZYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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